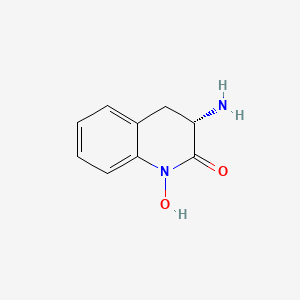

(3S)-3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

描述

PF-04859989 盐酸盐是一种脑穿透性、不可逆的犬尿氨酸转氨酶 II 抑制剂。 该酶负责脑中犬尿氨酸的合成,犬尿氨酸与多种精神和神经疾病有关,包括精神分裂症和双相情感障碍 。 PF-04859989 盐酸盐对犬尿氨酸转氨酶 II 具有高度选择性,使其成为神经科学研究中一种有价值的工具 .

准备方法

PF-04859989 盐酸盐的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰以达到所需的效力和选择性。 合成路线通常涉及在受控条件下使用多种试剂和催化剂以确保高产率和纯度 。 工业生产方法可能涉及使用优化条件放大这些反应,以大规模生产该化合物 .

化学反应分析

PF-04859989 盐酸盐经历了几种类型的化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括氧化剂如过氧化氢、还原剂如硼氢化钠以及用于取代反应的多种亲核试剂 。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂,但通常包括具有不同官能团的修饰核心结构 .

科学研究应用

Neuroscience and Cognitive Disorders

The inhibition of KAT II by (3S)-3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one has been studied for its potential therapeutic effects in treating neurocognitive disorders such as schizophrenia and depression. Elevated levels of kynurenate, a product of KAT II activity, have been associated with cognitive deficits in these conditions.

Case Study: Restoration of Glutamate Release

In animal models, administration of PF-04859989 was shown to restore glutamate release transients in the prefrontal cortex following kynurenate elevation. This suggests a potential mechanism for improving cognitive function in affected individuals by modulating glutamatergic signaling pathways .

Pharmacokinetics and Drug Development

Research into the pharmacokinetic properties of this compound has revealed its systemic availability and effectiveness as a KAT II inhibitor. The compound has demonstrated a high affinity for the enzyme with a Ki value of 23 nM and an IC50 of 263 nM, indicating its potential as a lead compound for further drug development .

Cancer Research

Emerging studies suggest that KAT II inhibition may also play a role in cancer therapy. By modulating the kynurenine pathway, this compound could influence tumor microenvironments and immune responses.

Case Study: Tumor Microenvironment Modulation

In vitro studies have indicated that KAT II inhibitors can alter immune cell behavior within tumors, potentially enhancing anti-tumor immunity. This opens avenues for combination therapies involving immunotherapy and KAT II inhibition .

Data Table: Summary of Key Findings

作用机制

相似化合物的比较

生物活性

(3S)-3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one, also known as PF-04859989, is a heterocyclic compound with a molecular formula of C9H10N2O2 and a molecular weight of approximately 178.19 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to neurological disorders.

The precise mechanism of action for this compound remains largely unexplored in scientific literature. However, it is suggested that this compound may function as an inhibitor of the enzyme Kynurenine/alpha-aminoadipate aminotransferase (KYNURAA), which is involved in the kynurenine pathway—a critical metabolic route for tryptophan. Inhibition of KYNURAA may have implications for treating various neurological disorders, including depression and neurodegenerative diseases.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticonvulsant Properties : Some tetrahydroquinoline derivatives have shown promise in reducing seizure activity.

- Antioxidant Effects : The compound may possess antioxidant properties that could protect against oxidative stress.

- Neuroprotective Potential : By modulating the kynurenine pathway, it may offer neuroprotective benefits.

Structure-Activity Relationship

The structural features of this compound contribute significantly to its biological profile. The presence of both amino and hydroxy functional groups enhances its reactivity and interaction with biological molecules. This dual functionality differentiates it from other quinoline derivatives.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Aminoquinoline | Contains an amino group on quinoline | Known for its mutagenic properties |

| 1-Hydroxyquinoline | Hydroxyl group on quinoline | Used primarily in dye synthesis |

| 7-Bromo-1-hydroxyquinoline | Bromine substitution | Exhibits different reactivity due to bromine |

| 6-Methoxyquinoline | Methoxy group on quinoline | Displays distinct pharmacological activities |

The specific stereochemistry of this compound plays a crucial role in its interactions within biological systems.

Study on KYNURAA Inhibition

A study investigated the effects of various tetrahydroquinoline derivatives on KYNURAA activity. Preliminary results indicated that specific modifications to the tetrahydroquinoline structure could enhance inhibitory effects on this enzyme. Such findings suggest that this compound might be a candidate for further development in treating disorders linked to tryptophan metabolism.

Antioxidant Activity Assessment

Another research effort focused on assessing the antioxidant capacity of various tetrahydroquinoline derivatives. The results indicated that compounds with hydroxyl groups exhibited stronger antioxidant activity compared to their counterparts lacking such modifications. This supports the hypothesis that this compound may possess significant antioxidant properties due to its structural characteristics.

属性

IUPAC Name |

(3S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12/h1-4,7,13H,5,10H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTRYTZFJVVZAF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C2=CC=CC=C21)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)N(C2=CC=CC=C21)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34783-48-7 | |

| Record name | (3S)-3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。